tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate
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Overview
Description
tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is a bicyclic compound with a unique structure that makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate typically involves the use of specific starting materials and reagents under controlled conditions. One common method involves the reaction of a suitable bicyclic precursor with tert-butyl chloroformate in the presence of a base . The reaction is usually carried out at low temperatures to ensure the stability of the intermediate compounds.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the amino group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
Chemistry
In chemistry, tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological targets makes it a candidate for drug development and other therapeutic applications .
Medicine
In medicine, this compound is explored for its potential as a pharmaceutical agent. Its unique structure and reactivity make it a promising candidate for the development of new drugs .
Industry
In industry, this compound is used in the production of specialty chemicals and materials. Its unique properties make it valuable for various industrial applications, including the manufacture of polymers and other advanced materials .
Mechanism of Action
The mechanism of action of tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl (1R,5S)-6-(aminomethyl)-3-azabicyclo[3.1.0]hexane-3-carboxylate
- tert-butyl (1R,5S,6R)-6-hydroxy-3-azabicyclo[3.2.0]heptane-3-carboxylate
- tert-butyl (1S,5R)-3,6-diazabicyclo[3.2.0]heptane-6-carboxylate
Uniqueness
What sets tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate apart from similar compounds is its specific stereochemistry and functional groups.
Properties
Molecular Formula |
C11H20N2O2 |
---|---|
Molecular Weight |
212.29 g/mol |
IUPAC Name |
tert-butyl (1R,5S,6S)-6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate |
InChI |
InChI=1S/C11H20N2O2/c1-11(2,3)15-10(14)13-5-7-4-9(12)8(7)6-13/h7-9H,4-6,12H2,1-3H3/t7-,8+,9-/m0/s1 |
InChI Key |
IIZSRECJUBGQCE-YIZRAAEISA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C[C@@H]2C[C@@H]([C@@H]2C1)N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2CC(C2C1)N |
Origin of Product |
United States |
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